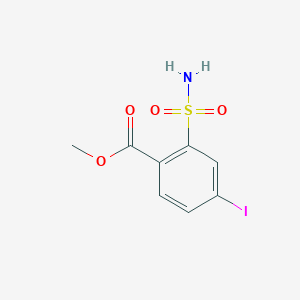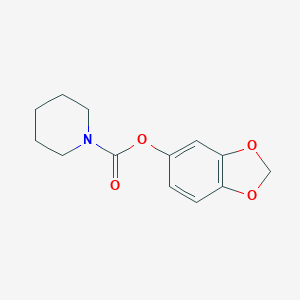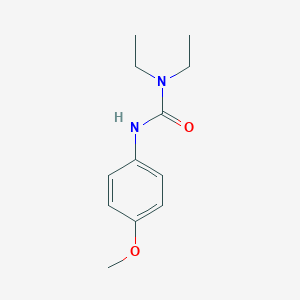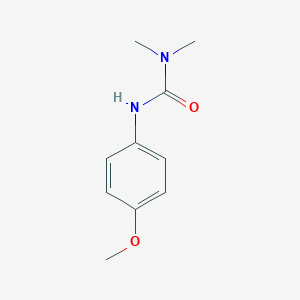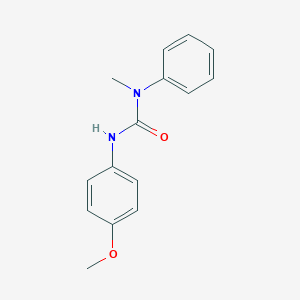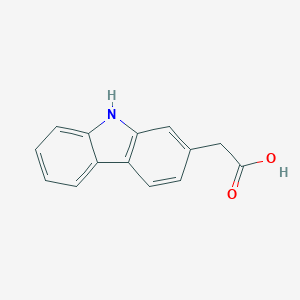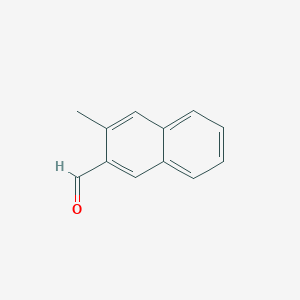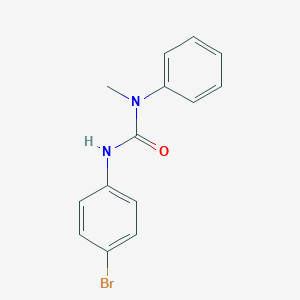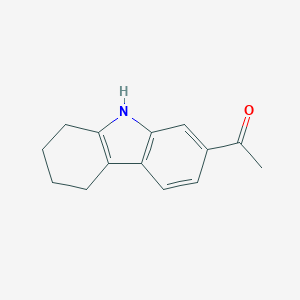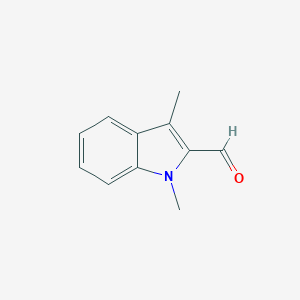
1,3-ジメチル-1H-インドール-2-カルバルデヒド
概要
説明
1,3-Dimethyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, plays a crucial role in various chemical and biological processes.
科学的研究の応用
1,3-Dimethyl-1H-indole-2-carbaldehyde has several applications in scientific research:
作用機序
Target of Action
1,3-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a valuable compound for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological responses . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Action Environment
One source suggests that the compound should be stored under an inert atmosphere at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-indole-2-carbaldehyde typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 1,3-dimethylindole with formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1,3-Dimethyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: 1,3-Dimethyl-1H-indole-2-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
1,2-Dimethylindole: Similar structure but with methyl groups at different positions.
2,3-Dimethylindole: Another isomer with methyl groups at the 2 and 3 positions.
1,3-Dimethylindole: Lacks the aldehyde group at the 2-position.
Uniqueness
1,3-Dimethyl-1H-indole-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research, distinguishing it from other indole derivatives .
特性
IUPAC Name |
1,3-dimethylindole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)12(2)11(8)7-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFIDVGTLSYRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
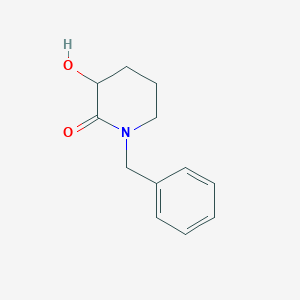
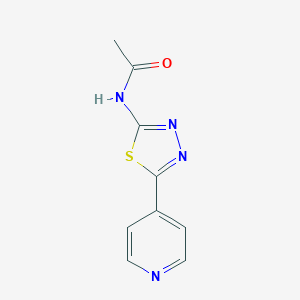
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
